molecular formula C8H17NO B6205621 4-ethyl-N-methyloxan-4-amine CAS No. 1784205-72-6

4-ethyl-N-methyloxan-4-amine

Cat. No.: B6205621
CAS No.: 1784205-72-6
M. Wt: 143.2
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Description

4-ethyl-N-methyloxan-4-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxane, featuring an ethyl group and a methylamine group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-methyloxan-4-amine typically involves the reaction of 4-ethyl-oxan-4-ol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethyl or methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxane ketones or oxides.

    Reduction: Formation of oxane alcohols or secondary amines.

    Substitution: Formation of halogenated oxane derivatives.

Scientific Research Applications

4-ethyl-N-methyloxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-methyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-oxan-4-amine
  • N-methyl-oxan-4-amine
  • 4-ethyl-N-methylpyran-4-amine

Uniqueness

4-ethyl-N-methyloxan-4-amine is unique due to the presence of both ethyl and methylamine groups on the oxane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

1784205-72-6

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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